
L-Alanyl-L-valyl-L-alanyl-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-valyl-L-alanyl-L-threonine is a tetrapeptide composed of the amino acids alanine, valine, and threonine. Peptides like this one are of significant interest in biochemistry and pharmacology due to their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-valyl-L-alanyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting group on the amino acid’s amine group is removed, typically using trifluoroacetic acid (TFA).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, ensuring the production of high-purity peptides.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-L-valyl-L-alanyl-L-threonine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using acids or enzymes.
Oxidation: Oxidative modifications can occur, particularly at the threonine residue, which has a hydroxyl group susceptible to oxidation.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., proteases).
Oxidation: Oxidizing agents like hydrogen peroxide or specific enzymes.
Substitution: Using SPPS, amino acids can be substituted during the synthesis process.
Major Products
Hydrolysis: Produces individual amino acids (alanine, valine, threonine).
Oxidation: Produces oxidized forms of the peptide or specific residues.
Substitution: Produces peptide analogs with modified sequences.
Aplicaciones Científicas De Investigación
L-Alanyl-L-valyl-L-alanyl-L-threonine has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibitory properties.
Medicine: Explored for therapeutic applications, including drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-valyl-L-alanyl-L-threonine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or cell membranes. The interaction can modulate the activity of these targets, leading to various biological responses. The exact pathways involved would depend on the specific application and target of the peptide.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-valine: A dipeptide with similar amino acid composition but shorter chain length.
L-Alanyl-L-threonine: Another dipeptide with alanine and threonine.
L-Valyl-L-alanine: A dipeptide with valine and alanine.
Propiedades
Número CAS |
798540-86-0 |
|---|---|
Fórmula molecular |
C15H28N4O6 |
Peso molecular |
360.41 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C15H28N4O6/c1-6(2)10(18-12(21)7(3)16)14(23)17-8(4)13(22)19-11(9(5)20)15(24)25/h6-11,20H,16H2,1-5H3,(H,17,23)(H,18,21)(H,19,22)(H,24,25)/t7-,8-,9+,10-,11-/m0/s1 |
Clave InChI |
HCICWTMITGJTEX-HHKYUTTNSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl [2-(2-methylpropyl)hydrazinyl]acetate](/img/structure/B14205555.png)
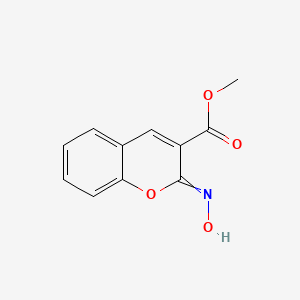
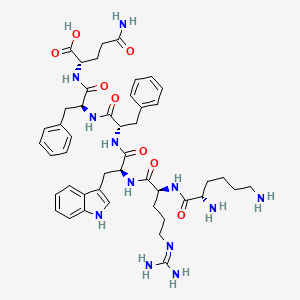
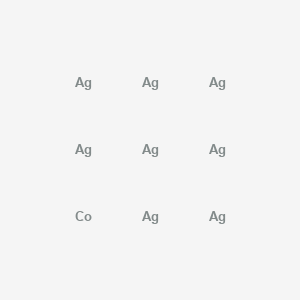
![3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14205587.png)
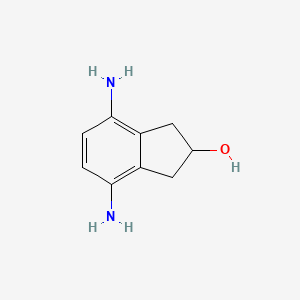
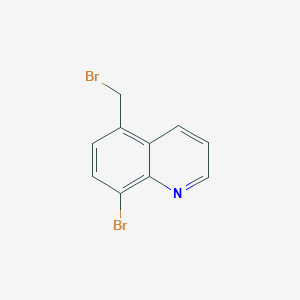
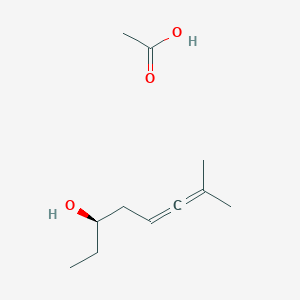
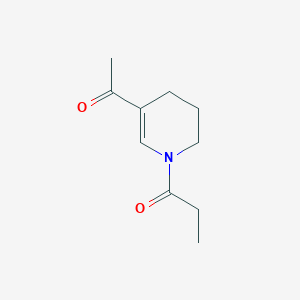
![1-(4-Nitrophenyl)[1,4,7]triazonane](/img/structure/B14205615.png)

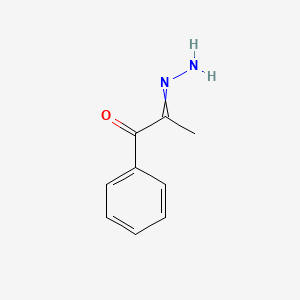
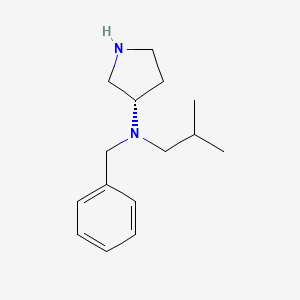
![Lithium {(E)-[1-([1,1'-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14205643.png)
